Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate
Overview
Description
Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzoate ester linked to a hexahydroacridine core, which is further substituted with methoxy and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate typically involves multi-step organic reactions
Hexahydroacridine Core Synthesis: The hexahydroacridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as dimethoxybenzaldehyde and dimethylamine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Esterification: The benzoate ester group is introduced through an esterification reaction. This involves reacting the hexahydroacridine intermediate with benzoic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it may bind to specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine-based anticancer drug used in chemotherapy.
Uniqueness
Methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and dimethyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules.
Properties
IUPAC Name |
methyl 4-(6,8-dimethoxy-3,3-dimethyl-1-oxo-2,4,9,10-tetrahydroacridin-9-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-25(2)12-18-22(19(27)13-25)21(14-6-8-15(9-7-14)24(28)31-5)23-17(26-18)10-16(29-3)11-20(23)30-4/h6-11,21,26H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKORFJFTEKCGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)C(=O)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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